Gusperimus trihydrochloride
Overview
Description
Gusperimus trihydrochloride is an immunosuppressive drug derived from the naturally occurring antitumor antibiotic spergualin. It is primarily used to inhibit the interleukin-2-stimulated maturation of T cells, which plays a crucial role in the immune response. This compound has shown potential in treating various hyperreactive inflammatory diseases, including autoimmune disorders and conditions requiring immunosuppression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gusperimus trihydrochloride involves multiple steps, starting from the precursor spergualin. The process includes the introduction of specific functional groups to enhance its immunosuppressive properties. Key steps involve the reaction of spergualin with hydrochloric acid to form the trihydrochloride salt, ensuring stability and solubility.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving stringent reaction conditions and purification steps to meet pharmaceutical standards. The final product is typically obtained as a crystalline powder, suitable for formulation into injectable solutions .
Chemical Reactions Analysis
Types of Reactions: Gusperimus trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups, enhancing its efficacy or stability.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions typically result in modified gusperimus derivatives with potentially enhanced or altered biological activity .
Scientific Research Applications
Gusperimus trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on immunosuppressive activity.
Biology: Investigated for its role in modulating immune responses, particularly in T cell maturation and function.
Medicine: Explored for its therapeutic potential in treating autoimmune diseases, such as rheumatoid arthritis, lupus erythematosus, and multiple sclerosis. It is also studied for its efficacy in preventing transplant rejection and treating graft-versus-host disease.
Industry: Utilized in the development of new immunosuppressive therapies and as a reference compound in pharmaceutical research
Mechanism of Action
Gusperimus trihydrochloride exerts its effects by inhibiting the interleukin-2-stimulated maturation of T cells. This inhibition occurs at the S and G2/M phases of the cell cycle, preventing the polarization of T cells into interferon-gamma-secreting Th1 effector T cells. The compound targets the heat shock protein 70 (HSP70) pathway, disrupting the normal function of this protein and leading to the suppression of immune responses .
Comparison with Similar Compounds
Spergualin: The parent compound from which gusperimus trihydrochloride is derived. It shares similar immunosuppressive properties but with different pharmacokinetic profiles.
Dibutylhexamethylenediamine: Another immunosuppressive agent with a different mechanism of action.
Acetyl hexapeptide-3: A peptide with immunomodulatory effects, used in various therapeutic applications.
Uniqueness of this compound: this compound is unique due to its specific inhibition of T cell maturation and its ability to modulate the HSP70 pathway. This targeted action makes it particularly effective in treating conditions where immune suppression is required, offering advantages over other immunosuppressive agents with broader or less specific mechanisms of action .
Properties
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84937-45-1 (Parent) | |
Record name | Gusperimus trihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048761 | |
Record name | Gusperimus trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85468-01-5 | |
Record name | Gusperimus trihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gusperimus trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUSPERIMUS TRIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZS4144IO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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